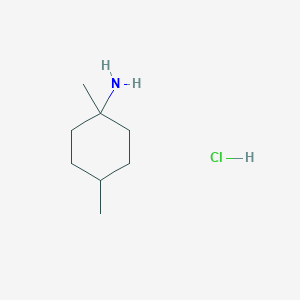

1,4-Dimethylcyclohexan-1-amine hydrochloride

描述

Historical Context and Discovery

The development of 1,4-dimethylcyclohexan-1-amine hydrochloride can be traced to the broader historical evolution of cyclohexylamine chemistry, which emerged as a significant research area in the mid-20th century. Cyclohexylamine itself was first synthesized through the complete hydrogenation of aniline using cobalt or nickel-based catalysts, establishing the foundational methodology for creating saturated ring systems from aromatic precursors. The specific compound 1,4-dimethylcyclohexan-1-amine hydrochloride represents an advancement in this chemical lineage, incorporating strategic methyl substitutions that modify the parent cyclohexylamine structure.

The emergence of this compound in chemical databases can be documented through its registration in major chemical information systems. According to PubChem records, the free base form of the compound was first created in the database on September 17, 2005, with subsequent modifications occurring as recently as May 24, 2025. The hydrochloride salt variant received its own unique Chemical Abstracts Service registry number 1081513-98-5, distinguishing it from the free base form which carries the identifier 102438-67-5. This chronological documentation reflects the growing scientific interest in substituted cyclohexylamine derivatives and their potential applications.

The synthetic development of 1,4-dimethylcyclohexan-1-amine hydrochloride paralleled advances in reductive amination methodology, a transformation that has become fundamental to modern organic synthesis. Research published in 2023 demonstrated that reductive amination processes account for approximately 25 percent of carbon-nitrogen bond-forming reactions in pharmaceutical manufacturing, highlighting the strategic importance of compounds like 1,4-dimethylcyclohexan-1-amine hydrochloride in industrial chemistry. The compound's discovery and development occurred within this broader context of methodological advancement in amine synthesis.

Nomenclature and Classification

The systematic nomenclature of 1,4-dimethylcyclohexan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry standards for organic compounds containing both aliphatic and amine functional groups. The compound's International Union of Pure and Applied Chemistry name is formally designated as 1,4-dimethylcyclohexan-1-amine;hydrochloride, reflecting its composition as a salt between the organic amine and hydrochloric acid. This nomenclature precisely indicates the positions of methyl substitution on the cyclohexane ring and identifies the primary amine functionality at the 1-position.

The molecular identification system provides multiple standardized representations of the compound's structure and properties. The following table summarizes the key molecular identifiers and classification parameters:

| Property | Value |

|---|---|

| Molecular Formula | Carbon8 Hydrogen18 Chlorine1 Nitrogen1 |

| Molecular Weight | 163.69 grams per mole |

| Chemical Abstracts Service Number | 1081513-98-5 |

| International Chemical Identifier | 1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H |

| International Chemical Identifier Key | ZKHDSJPVJCBZAE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1CCC(CC1)(C)N.Cl |

The compound belongs to the broader classification of organic amines, specifically categorized as a tertiary amine due to the presence of three carbon-containing substituents around the nitrogen atom. Within the cyclohexylamine family, it represents a substituted derivative where strategic methyl placement influences both stereochemical properties and reactivity patterns. The hydrochloride salt formation places the compound in the category of amine hydrochlorides, a class known for enhanced water solubility and crystalline stability compared to free base forms.

Chemical database systems recognize multiple synonymous names for this compound, reflecting variations in naming conventions across different scientific and commercial contexts. Alternative designations include N,4-dimethylcyclohexan-1-amine hydrochloride, 1,4-dimethyl-cyclohexylamine hydrochloride, and trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride. These variations primarily reflect different approaches to indicating the nitrogen substitution pattern and stereochemical considerations.

Relevance in Organic Chemistry

The significance of 1,4-dimethylcyclohexan-1-amine hydrochloride in organic chemistry stems from its structural features that exemplify key principles of aliphatic amine reactivity and stereochemistry. The compound serves as a representative example of how methyl substitution patterns on cyclohexane rings influence conformational preferences and chemical behavior. The positioning of methyl groups at the 1 and 4 positions creates specific steric interactions that affect the molecule's three-dimensional structure and its interactions with other chemical species.

In the context of reductive amination chemistry, 1,4-dimethylcyclohexan-1-amine hydrochloride demonstrates the successful application of modern synthetic methodologies to create complex amine structures. Research has shown that reductive amination processes can effectively generate such compounds through the treatment of appropriate ketone precursors with methylamine under reducing conditions. The compound's synthesis typically involves reductive amination of 1,4-dimethylcyclohexanone, employing methods such as the Leuckart reaction which utilizes aldehydes or ketones as precursors for carbon-nitrogen bond formation.

The compound's relevance extends to the field of enzyme-catalyzed transformations, where imine reductases have demonstrated capability for synthesizing similar structures. Studies published in 2022 revealed that certain engineered enzymes can catalyze the reductive amination of cyclohexanone derivatives with various amine partners, achieving high conversion rates and stereoselectivity. These biocatalytic approaches represent environmentally sustainable alternatives to traditional chemical synthesis methods, positioning compounds like 1,4-dimethylcyclohexan-1-amine hydrochloride at the forefront of green chemistry initiatives.

The structural characteristics of 1,4-dimethylcyclohexan-1-amine hydrochloride also contribute to its utility as a building block in pharmaceutical chemistry. The compound's framework provides a saturated ring system with controlled substitution patterns that can serve as scaffolds for drug development. The presence of the amine functionality offers multiple derivatization opportunities through standard organic transformations such as acylation, alkylation, and condensation reactions. Research indicates that cyclohexylamine derivatives, including substituted variants like this compound, serve as intermediates in the synthesis of various therapeutic agents, particularly in the development of compounds targeting neurological and metabolic pathways.

属性

IUPAC Name |

1,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHDSJPVJCBZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination-Based Synthesis

The most common and practical method to prepare 1,4-dimethylcyclohexan-1-amine hydrochloride is via reductive amination of the corresponding ketone or aldehyde precursors. This approach forms the C–N bond by reacting a carbonyl compound with ammonia or an amine source, followed by reduction.

- Typical Precursors: 1,4-dimethylcyclohexanone or related cyclohexanone derivatives.

- Reducing Agents: Commonly used reducing agents include hydrogen with metal catalysts, sodium cyanoborohydride, or formic acid derivatives (Leuckart reaction).

- Leuckart Reaction: This classical method involves heating the ketone with formamide or ammonium formate, which acts both as the amine source and reducing agent, producing the amine under relatively mild conditions.

- Advantages: High efficiency, relatively mild conditions, and good selectivity for the primary amine product.

- Hydrochloride Salt Formation: After amine formation, treatment with hydrochloric acid yields the hydrochloride salt, improving solubility and stability for handling and further applications.

Catalytic Hydrogenation Routes

An alternative approach involves catalytic hydrogenation of nitrile or imine intermediates:

- Starting from 1,4-dimethylcyclohexanenitrile or imine derivatives, catalytic hydrogenation under high pressure and temperature in the presence of catalysts such as Raney nickel or palladium on carbon can reduce these intermediates to the target amine.

- This method requires careful control of reaction conditions to avoid over-reduction or side reactions.

- The hydrochloride salt is obtained by acidification post-reduction.

Synthetic Route from Cyclohexanone Derivatives via Chlorination and Amination

Some literature describes multi-step syntheses involving:

- Chlorination of methyl-substituted cyclohexanones or related intermediates using reagents like phosphorus oxychloride (POCl3) to introduce good leaving groups.

- Subsequent nucleophilic substitution with ammonia or amines to introduce the amino group at the 1-position.

- This method may be less direct but allows for regioselective functionalization and is useful when starting materials are readily available or when specific stereochemistry is targeted.

Purification and Isolation

- After synthesis, the crude amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid.

- The hydrochloride salt is isolated by filtration or crystallization, often from solvents such as ethanol or ethyl acetate.

- Purification may involve recrystallization to achieve high purity suitable for pharmaceutical or research use.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination (Leuckart) | 1,4-Dimethylcyclohexanone | Formamide or ammonium formate, heat | Mild, efficient, selective | Requires heating, moderate reaction time |

| Catalytic Hydrogenation | Nitrile or imine intermediates | H2 gas, metal catalyst, high pressure | Direct reduction, scalable | High pressure, possible side reactions |

| Chlorination + Amination | Methylcyclohexanone derivatives | POCl3, NH3 or amines | Regioselective functionalization | Multi-step, more complex |

Research Findings and Notes

- The reductive amination approach is favored in pharmaceutical syntheses due to its operational simplicity and good yields.

- Catalytic hydrogenation methods, while effective, require more stringent conditions and expensive catalysts, potentially increasing cost.

- The chlorination-then-amination route offers regioselectivity but at the expense of longer synthesis sequences.

- The hydrochloride salt form enhances aqueous solubility and stability, which is crucial for biological testing and formulation.

- Steric effects from the 1,4-dimethyl substitution pattern influence both reactivity during synthesis and biological activity, making control over stereochemistry important in some applications.

Data Table: Physical and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 g/mol |

| SMILES | CC1CCC(CC1)(C)N.Cl |

| InChI | InChI=1S/C8H17N.ClH |

| Predicted m/z ([M+H]+) | 128.14338 |

| Predicted Collision Cross Section (CCS) | 128.6 Ų |

化学反应分析

1,4-Dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

科学研究应用

Chemical Synthesis

1,4-Dimethylcyclohexan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. Its structural characteristics allow it to participate in several chemical reactions:

- Reductive Amination : This method involves the conversion of ketones or aldehydes into amines using ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is pivotal in the pharmaceutical industry, where it accounts for a significant portion of carbon-nitrogen bond formation .

- Leuckart Reaction : The compound can also be utilized in the Leuckart reaction, which involves reductive amination of aldehydes and ketones to synthesize amines .

Biological Research

In biological studies, 1,4-Dimethylcyclohexan-1-amine hydrochloride has been investigated for its potential therapeutic applications:

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential roles in drug discovery efforts targeting neurological disorders .

- Cardiovascular Research : Ongoing research explores its effects on cardiovascular functions, aiming to understand its mechanisms of action and potential therapeutic benefits .

Industrial Applications

The compound is also relevant in various industrial contexts:

作用机制

The mechanism of action of 1,4-Dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets within cells. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,4-dimethylcyclohexan-1-amine hydrochloride and are analyzed based on synthesis, properties, and applications:

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Structure : A cyclohexane derivative with a methyl ester and methylamine group.

- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclohexanecarboxylate with toluenesulfonate in ethyl acetate, yielding 78% product .

- Key Differences: The ester group introduces polarity, enhancing solubility in polar solvents compared to the non-esterified 1,4-dimethyl derivative.

N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine Hydrochloride

- Structure : Cyclohexane-1,4-diamine with a 4-chlorobenzyl substituent.

- Molecular Weight : 275.22 g/mol (vs. 163.69 g/mol for 1,4-dimethylcyclohexan-1-amine hydrochloride) .

- However, its larger size may reduce bioavailability compared to simpler dimethyl analogs.

cis-1,4-Diaminocyclohexane Dihydrochloride

- Structure: A diamine with amino groups at the 1- and 4-positions of the cyclohexane ring.

- Synthesis : Produced via one-pot synthesis with >98% cis-isomer purity, highlighting stereochemical control .

- Properties: The dual amine groups increase water solubility but may reduce membrane permeability compared to monoamine derivatives like 1,4-dimethylcyclohexan-1-amine hydrochloride.

4,4-Dimethylcyclohexan-1-amine

- Structure : Methyl groups at the 4,4-positions (vs. 1,4 in the target compound).

- Pharmacological Use : Used in coupling reactions for anti-infective drug synthesis, demonstrating the importance of methyl group positioning on bioactivity .

Data Table: Comparative Analysis

Key Research Findings

Stereochemical Influence: The cis-isomer of 1,4-diaminocyclohexane dihydrochloride exhibits distinct NMR profiles (e.g., δ 1.95 ppm for cis vs. δ 1.52 ppm for trans), underscoring the importance of stereochemistry in physicochemical characterization .

Synthetic Efficiency: One-pot synthesis methods for diaminocyclohexane derivatives achieve high yields (>78%) and purity, suggesting scalability for industrial applications .

Pharmacological Relevance : Methyl-substituted cyclohexane amines are prioritized in anti-infective drug development due to their balanced lipophilicity and metabolic stability .

生物活性

Overview

1,4-Dimethylcyclohexan-1-amine hydrochloride (DMCHA) is a chemical compound with the molecular formula CHClN and a molecular weight of 163.69 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

DMCHA can be synthesized through reductive amination of 1,4-dimethylcyclohexanone using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of DMCHA is primarily attributed to its interaction with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, modulating their activity and influencing several biochemical pathways. This mechanism is crucial in understanding its therapeutic potential, especially in neurological and cardiovascular contexts.

1. Effects on Cellular Processes

DMCHA has been studied for its influence on cellular processes such as:

- Enzyme Modulation : It interacts with enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Interaction : DMCHA may bind to receptors that regulate neurotransmitter release, impacting mood and cognition .

2. Therapeutic Applications

Research indicates that DMCHA could have applications in drug development aimed at treating conditions like:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in managing disorders such as depression or anxiety.

- Cardiovascular Diseases : Preliminary studies indicate that it may affect vascular functions, although further research is needed to elucidate these effects fully .

Case Study 1: Modulation of P-glycoprotein (P-gp)

A study explored the effects of DMCHA analogs on P-glycoprotein, a critical efflux transporter implicated in multidrug resistance in cancer therapy. The analogs demonstrated varying degrees of ATPase stimulation and inhibition, suggesting that structural modifications could enhance their efficacy against drug-resistant cancer cells .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| DMCHA | 0.76 | Inhibits P-gp activity |

| Analog A | 0.10 | Stronger inhibition |

Case Study 2: Neurotransmitter Release

In vitro studies have shown that DMCHA influences the release of neurotransmitters such as serotonin and dopamine. This effect was assessed using rat brain slices, where DMCHA administration resulted in increased levels of these neurotransmitters, indicating its potential as a mood enhancer .

Toxicological Profile

While exploring the biological activity of DMCHA, it is essential to consider its safety profile:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dimethylcyclohexan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Retrosynthetic Analysis : Begin by identifying precursors such as 1,4-dimethylcyclohexene or cyclohexanone derivatives. Use AI-powered synthesis planning tools (e.g., Template_relevance models) to predict feasible routes, prioritizing one-step reactions for efficiency .

- Hydrochloride Formation : Treat the free amine with HCl under controlled conditions (e.g., anhydrous ethanol or diethyl ether as solvents) to form the hydrochloride salt. Monitor pH and temperature to avoid decomposition .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes via HPLC or NMR. Automated flow reactors can enhance reproducibility in scaled-up syntheses .

Q. Which characterization techniques are most effective for verifying the structural integrity of 1,4-dimethylcyclohexan-1-amine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Compare - and -NMR spectra with reference standards to confirm substituent positions and amine protonation. Pay attention to splitting patterns in the cyclohexane ring .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] or [M-Cl] ions) and rule out impurities .

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and salt formation .

Q. What safety protocols are critical when handling 1,4-dimethylcyclohexan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, administer oxygen via a one-way valve and seek medical attention .

- Waste Disposal : Segregate halogenated organic waste and neutralize residual HCl before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when the compound exhibits conformational flexibility or dynamic stereochemistry?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at low temperatures (-40°C to 0°C) to "freeze" ring-flipping in the cyclohexane moiety and clarify splitting patterns .

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts for different conformers and compare with experimental data .

- Cross-Validation : Combine NMR with IR spectroscopy (amine N-H stretches) and MS fragmentation patterns to confirm assignments .

Q. What experimental strategies can elucidate the impact of stereochemistry (cis vs. trans isomers) on the compound’s biological or catalytic activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Compare their activity in bioassays (e.g., receptor binding) or catalytic reactions .

- Molecular Docking : Perform in silico studies to predict binding affinities of different stereoisomers with target proteins (e.g., using AutoDock Vina) .

- Kinetic Studies : Measure reaction rates or inhibition constants () for each isomer to quantify stereochemical effects .

Q. How can researchers optimize analytical methods (e.g., HPLC) to detect trace impurities in 1,4-dimethylcyclohexan-1-amine hydrochloride batches?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to separate polar impurities. Adjust gradient elution for resolution .

- Limit of Detection (LOD) : Validate the method using spiked samples with known impurities (e.g., unreacted amine or dimethylcyclohexane byproducts). Apply signal-to-noise ratios ≥3 for LOD determination .

- Mass Spectrometry Coupling : Employ LC-MS/MS to identify impurities via fragmentation patterns and high-resolution mass matching .

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data involving this compound?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points. Replicate experiments to confirm reproducibility .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC values and assess variability across assays .

- Multivariate Analysis : Perform PCA or PLS-DA to disentangle confounding factors (e.g., solvent effects, cell line variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。